molecular formula C11H10BrN B13588940 1-(3-Bromo-5-methylphenyl)cyclopropanecarbonitrile

1-(3-Bromo-5-methylphenyl)cyclopropanecarbonitrile

Cat. No.: B13588940
M. Wt: 236.11 g/mol
InChI Key: FJBTYYDQYASXIY-UHFFFAOYSA-N
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Description

1-(3-bromo-5-methylphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-5-methylphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 3-bromo-5-methylbenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst to form the corresponding nitrile. This is followed by a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-5-methylphenyl)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted phenylcyclopropane derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

1-(3-bromo-5-methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-bromo-5-methylphenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile
  • 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carbonitrile
  • 1-(3-bromophenyl)cyclopropane-1-carbonitrile

Uniqueness

1-(3-bromo-5-methylphenyl)cyclopropane-1-carbonitrile is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the nitrile group also adds to its versatility in synthetic applications.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

1-(3-bromo-5-methylphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H10BrN/c1-8-4-9(6-10(12)5-8)11(7-13)2-3-11/h4-6H,2-3H2,1H3

InChI Key

FJBTYYDQYASXIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C2(CC2)C#N

Origin of Product

United States

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